3-((2,6-dimethylpyrimidin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
The compound “3-((2,6-dimethylpyrimidin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide” is a pyrimidine derivative . Pyrimidine derivatives have received significant interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine derivatives possess promising anticancer activity .
Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research efforts have been directed towards the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to harness their potential as antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) explored the synthesis of novel heterocyclic compounds through reactions involving ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various active methylene compounds, resulting in the creation of pyran, pyridine, and pyridazine derivatives. These compounds exhibited significant antibacterial activity, highlighting the utility of sulfonamide derivatives in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Environmental Remediation
Sulfonamide antibiotics in the environment pose a risk for antibacterial resistance proliferation. A study by Ji et al. (2017) reported that sulfate radical-based advanced oxidation processes (SR-AOPs) could effectively remediate soil and groundwater contaminated by antibiotics. This study provided insights into the degradation pathways of sulfonamides, revealing the formation of SO2 extrusion products (SEPs) during the oxidation process. The findings underscore the potential of SR-AOPs in environmental remediation efforts (Ji, Shi, Wang, Lu, Ferronato, & Chovelon, 2017).
Antioxidant Potential for Age-related Diseases
The synthesis of analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, incorporating free radical scavenger and chelating groups, demonstrated potential for the treatment of age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). Jin, Randazzo, Zhang, and Kador (2010) showed that these compounds could protect human cell lines against oxidative stress, suggesting their utility as preventive treatments for various age-related conditions (Jin, Randazzo, Zhang, & Kador, 2010).
Metal Complexation for Enhanced Biological Activity
Sulfonamide-derived compounds have been studied for their ability to form complexes with transition metals, which could enhance their biological activities. Chohan, Shad, and Nasim (2009) synthesized and characterized sulfonamide-derived compounds and their metal complexes, suggesting that these complexes exhibit significant antibacterial and antifungal activities. This line of research opens up possibilities for developing metal-based drugs with enhanced efficacy (Chohan, Shad, & Nasim, 2009).
Future Directions
Properties
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-10-8-13(15-11(2)14-10)20-12-6-5-7-17(9-12)21(18,19)16(3)4/h8,12H,5-7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRFJYGRDQQFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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